The Role of Tween 20 in the Modern Laboratory: A Technical Guide
The Role of Tween 20 in the Modern Laboratory: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tween 20, chemically known as Polysorbate 20, is a non-ionic surfactant indispensable in a wide array of laboratory applications.[1][2] Developed in the 1940s, this mild, non-denaturing detergent has become a staple reagent in molecular biology, biochemistry, and cell culture.[1] Its ability to reduce non-specific binding, enhance reagent spreading, and gently permeabilize cell membranes makes it a critical component in numerous experimental protocols, from immunoassays to cell-based studies.[1][3] This technical guide provides an in-depth overview of the core uses of Tween 20 in a laboratory setting, complete with quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their experimental design and execution.
The primary function of Tween 20 in most biological applications is to act as a blocking agent and a washing agent to minimize background noise and enhance the specificity of assays.[4][5] It achieves this by preventing the non-specific adsorption of proteins and other molecules to plastic surfaces and membranes.[1][3] Its non-ionic nature ensures it does not interfere with the ionic strength or pH of buffers, making it compatible with a vast range of biochemical reagents.[1]
Core Applications and Quantitative Data
Tween 20 is a versatile reagent utilized across a spectrum of laboratory techniques. Its concentration is a critical parameter that often requires optimization for each specific application to achieve the desired effect without disrupting specific molecular interactions. The following tables summarize the typical concentrations of Tween 20 used in various common laboratory buffers and applications.
Table 1: Tween 20 Concentration in Common Laboratory Buffers
| Buffer/Solution | Composition and Purpose | Typical Tween 20 Concentration (v/v) |
| PBS-T (PBST) | Phosphate-Buffered Saline + Tween 20. Used as a wash buffer in ELISA, Immunofluorescence (IF), etc., to prevent non-specific binding on plastic or membranes. | 0.05% (common range: 0.05% - 0.1%)[1] |
| TBS-T (TBST) | Tris-Buffered Saline + Tween 20. A common wash buffer for Western blots (nitrocellulose or PVDF membranes) and Immunohistochemistry (IHC), especially with alkaline phosphatase detection. | 0.05% - 0.1% (typical recipe: 0.1%)[1] |
| Blocking Buffer | A solution containing proteins like Bovine Serum Albumin (BSA) or non-fat milk to block non-specific binding sites on membranes or plates. Tween 20 is often included to further reduce background. | ~0.05%[1] |
| Antibody Diluent | Buffer for diluting primary and secondary antibodies in techniques like IHC and IF. Contains a protein (BSA or serum) and Tween 20 to stabilize antibodies and ensure even wetting of the tissue. | ~0.1% (typical range: 0.01% - 0.2%)[1] |
| Cell Lysis/Permeabilization Buffer | Used to gently lyse or permeabilize cells for intracellular staining or protein extraction. Often part of a mixed detergent buffer. | 0.05% - 0.5% (frequently ~0.1% with other detergents)[1] |
| Membrane Pre-extraction Buffer | Used to remove peripheral membrane proteins by washing membranes without completely solubilizing the bilayer. | ~2% (a relatively high concentration)[1] |
Table 2: Tween 20 Usage in Key Laboratory Techniques
| Technique | Purpose of Tween 20 | Typical Concentration (v/v) |
| ELISA | In wash buffers to remove unbound reagents and reduce background.[1][2] Can also be included in blocking buffers. | 0.05% - 0.1%[1] |
| Western Blotting | Included in blocking and wash buffers to minimize non-specific antibody binding to the membrane.[1][6] | 0.05% - 0.1%[1] |
| Immunohistochemistry (IHC) | Used in rinse buffers and antibody diluents to promote even staining, reduce background, and ensure uniform wetting of the tissue section.[1] | ~0.1% (in rinse buffers), 0.01% - 0.1% (in antibody diluents)[1] |
| Immunofluorescence (IF) | As a component of wash buffers to reduce non-specific antibody binding.[1] | 0.05% - 0.1%[1] |
| Cell Culture | As a solubilizing agent for hydrophobic compounds or to prevent cell clumping. Used at very low, non-cytotoxic concentrations.[1] | <<0.1%[1] |
| In situ Hybridization (ISH) | In wash buffers to reduce non-specific probe binding. | 0.05% - 0.1% |
| Polymerase Chain Reaction (PCR) | Can be added to reduce the sticking of the polymerase to reaction tubes.[1] | Varies, typically very low concentrations. |
Experimental Protocols
To illustrate the practical application of Tween 20, detailed methodologies for two of the most common laboratory techniques, Western Blotting and ELISA, are provided below.
Western Blotting Protocol
This protocol outlines the key steps of a standard Western blot, highlighting the use of Tween 20.
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Protein Transfer: Following SDS-PAGE, transfer the separated proteins to a nitrocellulose or PVDF membrane.
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Blocking:
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Wash the membrane once with Tris-Buffered Saline containing 0.05% Tween 20 (TBST).[6]
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Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[1][6] This step is crucial for preventing the non-specific binding of antibodies to the membrane.
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Primary Antibody Incubation:
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Dilute the primary antibody in the blocking buffer or TBST with 5% non-fat dry milk at the manufacturer's recommended dilution.
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Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[6]
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-
Washing:
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Wash the membrane three times for 5 minutes each with TBST to remove unbound primary antibody.[6]
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-
Secondary Antibody Incubation:
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Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in the blocking buffer or TBST for 1 hour at room temperature with gentle agitation.[6]
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-
Final Washes:
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Wash the membrane three times for 5 minutes each with TBST.[6]
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-
Detection:
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Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
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Visualize the protein bands using an appropriate imaging system.
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Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol describes a standard indirect ELISA, a common format for detecting and quantifying antibodies.
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Plate Coating:
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Coat the wells of a high-binding 96-well microplate with the desired antigen diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
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Incubate overnight at 4°C.
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-
Washing:
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Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween 20, or PBST) per well.[4]
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-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.[4]
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Incubate for 1-2 hours at room temperature.
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-
Sample/Primary Antibody Incubation:
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Wash the plate three times with wash buffer.
-
Add 100 µL of diluted samples or primary antibody to the appropriate wells.
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Incubate for 2 hours at room temperature.
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-
Washing:
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Secondary Antibody Incubation:
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Add 100 µL of enzyme-conjugated secondary antibody diluted in blocking buffer to each well.
-
Incubate for 1 hour at room temperature.
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-
Final Washes:
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Wash the plate five times with wash buffer.
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-
Substrate Development and Measurement:
-
Add 100 µL of the appropriate substrate (e.g., TMB for HRP) to each well.
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Incubate until a color change is observed.
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Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
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Read the absorbance at the appropriate wavelength using a microplate reader.
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Visualizing Workflows and Mechanisms
To further clarify the role of Tween 20, the following diagrams, created using the DOT language, illustrate a typical Western blot workflow and the mechanism by which Tween 20 reduces non-specific binding.
